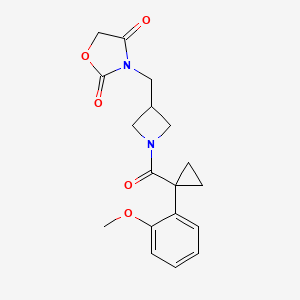

![molecular formula C17H25NO5S2 B2543981 1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one CAS No. 2097920-85-7](/img/structure/B2543981.png)

1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various sulfonamide derivatives featuring a piperidine moiety has been extensively studied. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involved the treatment of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Similarly, other studies have reported the condensation of piperidin-4-yl-diphenyl-methanol with various sulfonyl chlorides, such as p-chlorobenzene sulfonylchloride, p-toluenesulfonyl chloride, and 2-nitro benzene sulfonylchloride, using methylene dichloride as a solvent and triethylamine as the base . These methods highlight the versatility of sulfonyl chlorides in synthesizing sulfonamide derivatives with potential biological activities.

Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structures of these synthesized compounds. The crystallographic data analysis of one such compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, revealed that it crystallizes in the monoclinic space group P2(1)/c with the piperidine ring adopting a chair conformation and the sulfur atom displaying a distorted tetrahedral geometry . This structural motif is consistent across various derivatives, as seen in the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, which also exhibits a chair conformation for the piperidine ring and a classic tetrahedral geometry around the sulfur atom . The presence of inter and intramolecular hydrogen bonds contributes to the stability of these structures.

Chemical Reactions Analysis

The chemical reactivity of these sulfonamide derivatives is influenced by the nature of the substituents on the benzhydryl and sulfonamide rings. For example, the antimicrobial activity of the synthesized compounds against bacterial and fungal pathogens of tomato plants was found to be dependent on the substitutions on the benzhydryl ring and sulfonamide ring . Additionally, the synthesis of O-substituted derivatives of sulfonamides bearing a piperidine nucleus involved the substitution at the oxygen atom with different electrophiles, indicating the potential for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom are indicative of the compounds' three-dimensional arrangement, which can affect their physical properties such as solubility and melting point. The presence of various functional groups, such as sulfonyl and nitro groups, can also influence the chemical properties, including reactivity and biological activity. For instance, the novel (4-piperidin-1-yl)-phenyl sulfonamides showed potent activity on the human beta(3)-adrenergic receptor, demonstrating the significance of the sulfonamide group in medicinal chemistry .

Propriétés

IUPAC Name |

1-[4-[3-(2-methylpropylsulfonyl)piperidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S2/c1-13(2)12-24(20,21)17-5-4-10-18(11-17)25(22,23)16-8-6-15(7-9-16)14(3)19/h6-9,13,17H,4-5,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPZAWIXVHEMSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

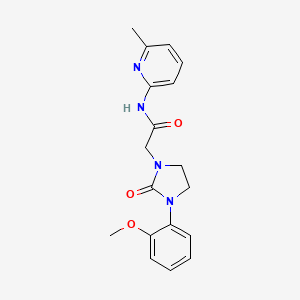

![Ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2543900.png)

![7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2543901.png)

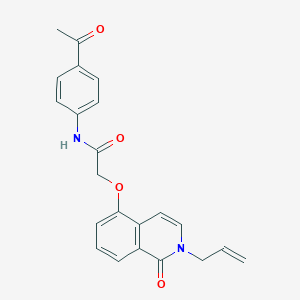

![Ethyl 6-(2-chloropyridine-4-carbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2543902.png)

![6-((3-Chloro-4-methylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2543903.png)

![Methyl 2-(2-(4-fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2543905.png)

![5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2543907.png)

![6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylic acid](/img/structure/B2543910.png)

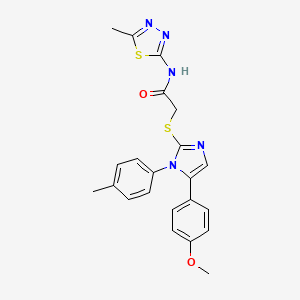

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B2543917.png)